molecular formula C9H6N2O3 B1358050 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid CAS No. 37937-62-5

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B1358050
CAS No.: 37937-62-5
M. Wt: 190.16 g/mol
InChI Key: FBWZBUNNSOZSSJ-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains a five-membered ring with one oxygen atom and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the phenyl group and the carboxylic acid functional group enhances its chemical reactivity and potential for various applications.

Mechanism of Action

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid: (referred to as “oxadiazole” hereafter) interacts with specific molecular targets within the biological system. While the exact targets may vary depending on the specific context (e.g., bacterial, viral, or other), oxadiazoles are known to have anti-infective properties. These compounds have been investigated for their activity against bacteria, viruses, and parasites . The primary targets likely involve enzymes, receptors, or other cellular components crucial for the survival and replication of pathogens.

Biochemical Analysis

Biochemical Properties

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, it interacts with viral proteins, disrupting their replication processes and providing antiviral effects . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways . It also affects gene expression by upregulating or downregulating the transcription of genes involved in cell proliferation and survival . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to bacterial enzymes, inhibiting their catalytic activity and preventing bacterial growth . It also interacts with viral proteins, blocking their function and inhibiting viral replication . Additionally, this compound can modulate gene expression by binding to transcription factors or DNA, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects such as antibacterial and antiviral activity without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . For example, this compound is metabolized by liver enzymes, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of this compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate the distribution of this compound to various tissues, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Its localization to other organelles, such as mitochondria, can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of benzohydroxamic acid with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate nitrile oxide, which then cyclizes to form the oxadiazole ring . The reaction conditions often include the use of solvents such as toluene and catalysts like carbonyl diimidazole .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group and carboxylic acid functional group makes it particularly versatile for various applications .

Properties

IUPAC Name

5-phenyl-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWZBUNNSOZSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618270
Record name 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37937-62-5
Record name 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reported crystal structure of 5-Phenyl-1,2,4-oxadiazole-3-carboxamide in understanding the formation of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid?

A1: The research paper elucidates the reaction between 3-amino-4-benzoylfurazan and potassium ethoxide, where 5-Phenyl-1,2,4-oxadiazole-3-carboxamide is identified as a key intermediate []. By determining the crystal structure of this intermediate using X-ray analysis, the researchers were able to confirm its structure and, consequently, deduce the final product of the reaction to be this compound []. This understanding of the reaction pathway and the involved intermediates is crucial for further investigations into potentially synthesizing and utilizing this compound.

Q2: Are there any potential applications of the described synthesis pathway in a broader context?

A2: While the research primarily focuses on the structural confirmation of the intermediate, the described synthesis pathway starting from 3-amino-4-benzoylfurazan and utilizing potassium ethoxide could potentially be explored for its applicability in synthesizing similar heterocyclic compounds []. Further research would be needed to investigate the feasibility and efficiency of this pathway for broader applications in organic synthesis.

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